methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride
Overview
Description
“Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride” is a chemical compound . It is also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” and can be obtained from histamine dihydrochloride and polyformaldehyde . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .
Synthesis Analysis
The synthesis of this compound involves dissolving histamine dihydrochloride (3.68g; 20mmol; 1eq) and polyformaldehyde (1.20g; 40mmol; 2eq) in water (30ml). The mixture is then heated to reflux for 4 hours. The volatiles are evaporated, and the residue is dried under vacuum. The compound can be used without further purification .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C7H11N3 . The InChI code is 1S/C7H11N3/c1-10-3-2-6-7(4-10)9-5-8-6/h5H,2-4H2,1H3, (H,8,9) .Scientific Research Applications
P2X7 Receptor Antagonism
A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, including methyl substituted variants, have been synthesized to address issues related to P2X7 affinity and liver microsomal stability. The findings led to the identification of potent P2X7 antagonists with high oral bioavailability, low to moderate clearance, and acceptable safety margins in preclinical species. These compounds, exemplified by JNJ 54166060, demonstrate the therapeutic potential of targeting the P2X7 receptor in various diseases, showcasing a unique cytochrome P450 (CYP) profile and regioselective inhibition of midazolam CYP3A metabolism (Swanson et al., 2016).
Nitration and Substitution Reactions
Research into the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has provided insights into the formation of nitro and dinitro derivatives under controlled conditions. These studies reveal pathways for synthesizing halogen-substituted nitro compounds, offering a methodological foundation for further chemical transformations and the synthesis of novel compounds (Smolyar et al., 2007).
Synthesis of Spiro Derivatives
The synthesis of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates from reactions involving imidazo[1,2-a]pyridinones highlights the compound's versatility in generating spiro derivatives. These findings are significant for developing molecules with potential biological activities, showcasing the compound's utility in organic synthesis and drug discovery efforts (Abe et al., 2010).
Vibrational Spectroscopy and Molecular Structure Analysis
Studies utilizing density functional theory (DFT) and X-ray diffraction (XRD) have been conducted to determine the molecular structure and vibrational energy levels of methyl-derivatives of imidazo[4,5-c]pyridine. These analyses provide valuable insights into the compound's chemical properties and potential applications in materials science and molecular engineering (Dymińska et al., 2011).
Tautomerism and Structural Transformation
Research into the tautomerism of heterocycles, such as the spontaneous transformation products of related hexahydro pyrazolo derivatives, contributes to the understanding of the compound's stability and reactivity. These studies provide insights into the behavior of these molecules in various environments, potentially guiding the design of more stable and reactive compounds for pharmaceutical applications (Gubaidullin et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, 5-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, indicates that it may cause skin and eye irritation, and it is harmful to aquatic life . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXVUQCSCEIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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